molecular formula C16H17NO3 B13954711 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide CAS No. 63906-80-9

2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide

Cat. No.: B13954711
CAS No.: 63906-80-9
M. Wt: 271.31 g/mol
InChI Key: OTUQTLCXMLMMOH-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-phenylbenzoyl chloride with N-methyl ethanolamine in the presence of a base to form the intermediate, which is then reacted with ethylene glycol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-2-methylpropiophenone
  • 4-Hydroxycoumarin

Uniqueness

2-(2-Hydroxyethoxy)-N-methyl-4-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications .

Properties

CAS No.

63906-80-9

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-hydroxyethoxy)-N-methyl-4-phenylbenzamide

InChI

InChI=1S/C16H17NO3/c1-17-16(19)14-8-7-13(11-15(14)20-10-9-18)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H,17,19)

InChI Key

OTUQTLCXMLMMOH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)OCCO

Origin of Product

United States

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